molecular formula C18H54Si8 B3053188 Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)- CAS No. 5181-43-1

Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)-

Cat. No.: B3053188
CAS No.: 5181-43-1
M. Wt: 495.3 g/mol
InChI Key: VZLWXDSVERZFDD-UHFFFAOYSA-N
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Description

Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)-: is a silicon-based compound with the molecular formula C12H36Si6 This compound is characterized by its unique structure, which includes multiple silicon atoms bonded to methyl and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)- typically involves the reaction of chlorosilanes with lithium reagents under controlled conditions. One common method includes the reaction of hexamethyldisilane with trimethylsilyl chloride in the presence of a lithium catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxanes and other silicon-oxygen compounds.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or can be used under controlled conditions to achieve oxidation.

    Reduction: or are common reducing agents.

    Substitution: or can be used for substitution reactions.

Major Products:

    Oxidation: Siloxanes and silicon-oxygen compounds.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.

    Biology: Investigated for its potential use in biomaterials and as a component in drug delivery systems.

    Medicine: Explored for its potential in medical imaging and diagnostics.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique properties.

Mechanism of Action

The mechanism of action of Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, allowing it to participate in a range of chemical reactions. The trimethylsilyl groups provide steric protection, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

  • Hexamethyldisilane
  • Trimethylsilyl chloride
  • Tetrakis(trimethylsilyl)silane

Uniqueness: Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)- is unique due to its multiple silicon atoms and the presence of both methyl and trimethylsilyl groups. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tris(trimethylsilyl)-tris(trimethylsilyl)silylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H54Si8/c1-19(2,3)25(20(4,5)6,21(7,8)9)26(22(10,11)12,23(13,14)15)24(16,17)18/h1-18H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLWXDSVERZFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54Si8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392442
Record name Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5181-43-1
Record name Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)-
Reactant of Route 2
Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)-
Reactant of Route 3
Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)-
Reactant of Route 4
Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)-
Reactant of Route 5
Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)-
Reactant of Route 6
Tetrasilane, 1,1,1,4,4,4-hexamethyl-2,2,3,3-tetrakis(trimethylsilyl)-

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